molecular formula C19H16O5 B14087338 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one

Cat. No.: B14087338
M. Wt: 324.3 g/mol
InChI Key: ODQZTDLMYWPNAD-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one is a flavone derivative characterized by a benzodioxepin ring fused to a chromen-4-one core. The benzodioxepin moiety (a seven-membered oxygen-containing heterocycle) distinguishes it from simpler benzodioxin-based flavonoids. The methoxy group at the 7-position and the benzodioxepin substituent at the 3-position contribute to its unique physicochemical properties and biological activity.

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxychromen-4-one

InChI

InChI=1S/C19H16O5/c1-21-13-4-5-14-17(10-13)24-11-15(19(14)20)12-3-6-16-18(9-12)23-8-2-7-22-16/h3-6,9-11H,2,7-8H2,1H3

InChI Key

ODQZTDLMYWPNAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxepin ring followed by the introduction of the chromenone moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be used in studies related to enzyme interactions, cellular signaling pathways, and as a probe for biological assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antioxidant, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one, emphasizing differences in substituents, molecular properties, and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one 3-benzodioxepin, 7-methoxy C19H16O5 324.33 LC50 = 134.90 ppm (Artemia salina) Protium javanicum
7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one 2,3,5-trihydroxy, 7-(4-Cl-benzyloxy) C22H17ClO7 428.82 Not reported (synthetic derivative) Synthetic
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 3-benzodioxin, 7-hydroxy, 2-methyl C18H14O5 310.28 Not reported (structural analog) Chemical catalog
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidinyl)methyl]-4H-chromen-4-one 3-benzodioxin, 7-hydroxy, 8-(3-methylpiperidinylmethyl) C24H25NO5 407.46 Not reported (pharmacophore-modified derivative) Synthetic
3-(3,4-Dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone 3,4-dihydroxybenzyl, 7-hydroxy, 5-methoxy C17H16O6 316.31 Antioxidant potential (structural inference) LC-MS/MS analysis

Key Structural and Functional Differences:

Core Heterocycles: The target compound features a seven-membered benzodioxepin ring, while analogs like 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one contain a six-membered benzodioxin.

Substituent Effects :

  • The methoxy group at position 7 in the target compound increases lipophilicity compared to hydroxyl-bearing analogs (e.g., 7-hydroxy derivatives), which could influence membrane permeability and bioavailability .
  • Derivatives with bulky substituents (e.g., 8-[(3-methylpiperidinyl)methyl] in ) show higher molecular weights (>400 g/mol), likely affecting pharmacokinetic properties like absorption and metabolism.

Biological Activity: The target compound’s LC50 of 134.90 ppm against Artemia salina surpasses the toxicity of n-hexane (218.78 ppm) and n-butanol (223.87 ppm) extracts from the same plant, highlighting its potency . Analog 3-(3,4-Dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone, with multiple hydroxyl groups, is inferred to have antioxidant activity, though this remains untested .

Research Findings:

  • Toxicity Mechanism : The benzodioxepin moiety may disrupt cellular membranes or interfere with mitochondrial function in Artemia salina, a proxy for antitumor activity .
  • Synthetic Accessibility : Derivatives with chlorine (e.g., 4-chlorobenzyl in ) or piperidinyl groups () require complex synthetic routes, limiting their scalability compared to naturally occurring flavones.

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